

"Methyl 10-methylundecanoate" IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 10-methylundecanoate

Cat. No.: B1593813

[Get Quote](#)

An In-depth Technical Guide to **Methyl 10-methylundecanoate**

This technical guide provides a comprehensive overview of **methyl 10-methylundecanoate**, including its chemical properties, synthesis, analytical methods, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Identity and Properties

Methyl 10-methylundecanoate is a fatty acid methyl ester. Its IUPAC name is **methyl 10-methylundecanoate**.^[1] It is a derivative of undecanoic acid, a saturated fatty acid.

Quantitative Data

The key physicochemical properties of **methyl 10-methylundecanoate** are summarized in the table below.

Property	Value	Source
IUPAC Name	methyl 10-methylundecanoate	PubChem[1]
Molecular Formula	C13H26O2	PubChem[1]
Molecular Weight	214.34 g/mol	PubChem[1]
XLogP3	5.5	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]
Kovats Retention Index (Standard non-polar)	1469.3, 1472.4	NIST Mass Spectrometry Data Center[1]
CAS Number	5129-56-6	EPA DSSTox[1]

Synthesis of Methyl 10-methylundecanoate

A common and efficient method for the synthesis of methyl undecanoate is through the Fischer esterification of undecanoic acid.[2] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. [2]

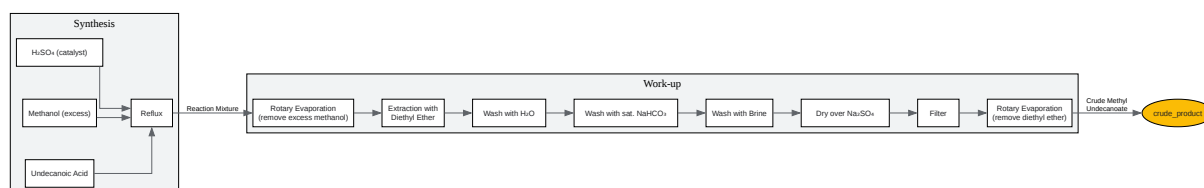
Experimental Protocol: Fischer Esterification

Materials and Reagents:

- Undecanoic Acid (≥98%)
- Methanol (Anhydrous, ≥99.8%)
- Sulfuric Acid (Concentrated, 95-98%)
- Diethyl Ether (ACS Grade)
- Saturated Aqueous Sodium Bicarbonate Solution
- Brine (Saturated Aqueous Sodium Chloride Solution)
- Anhydrous Sodium Sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine undecanoic acid and anhydrous methanol. A typical molar ratio of methanol to undecanoic acid is 10:1 to drive the reaction towards the product.[\[2\]](#)
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[\[2\]](#)
- **Reaction:** Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.[\[2\]](#)
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.[\[2\]](#)
- **Extraction:** Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[\[2\]](#)
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.[\[2\]](#)
- **Isolation:** Filter to remove the drying agent and evaporate the solvent to yield the crude methyl undecanoate.[\[2\]](#)
- **Purification (Optional):** The product can be further purified by vacuum distillation or column chromatography if required.[\[2\]](#)



[Click to download full resolution via product page](#)

Synthesis and Workup of Methyl Undecanoate.

Analytical Methods

The characterization and quantification of **methyl 10-methylundecanoate** are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters.[3] It provides both separation and structural information.

Experimental Protocol:

- Sample Preparation: Prepare a standard solution of methyl undecanoate in a non-polar solvent like hexane or ethyl acetate (e.g., 1 mg/mL).[3]
- GC Conditions:[3]
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).

- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: Initial temperature of 100 °C (hold for 2 minutes), then ramp to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.
- MS Conditions:[3]
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Scan Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of organic molecules.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of methyl undecanoate in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[3]
- ^1H NMR Data Acquisition:[3]
 - Instrument: 400 MHz or higher NMR spectrometer.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
- Data Processing: Process the acquired data with Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift to the TMS signal at 0.00 ppm.[3]

Biological Activity

While specific biological activity data for **methyl 10-methylundecanoate** is limited, related fatty acid methyl esters and undecanoic acid have demonstrated a range of biological effects, including antimicrobial, antifungal, insecticidal, anti-inflammatory, and cytotoxic properties.^[4] For instance, some fatty acid methyl esters have shown antioxidant and anticancer effects.^[5]

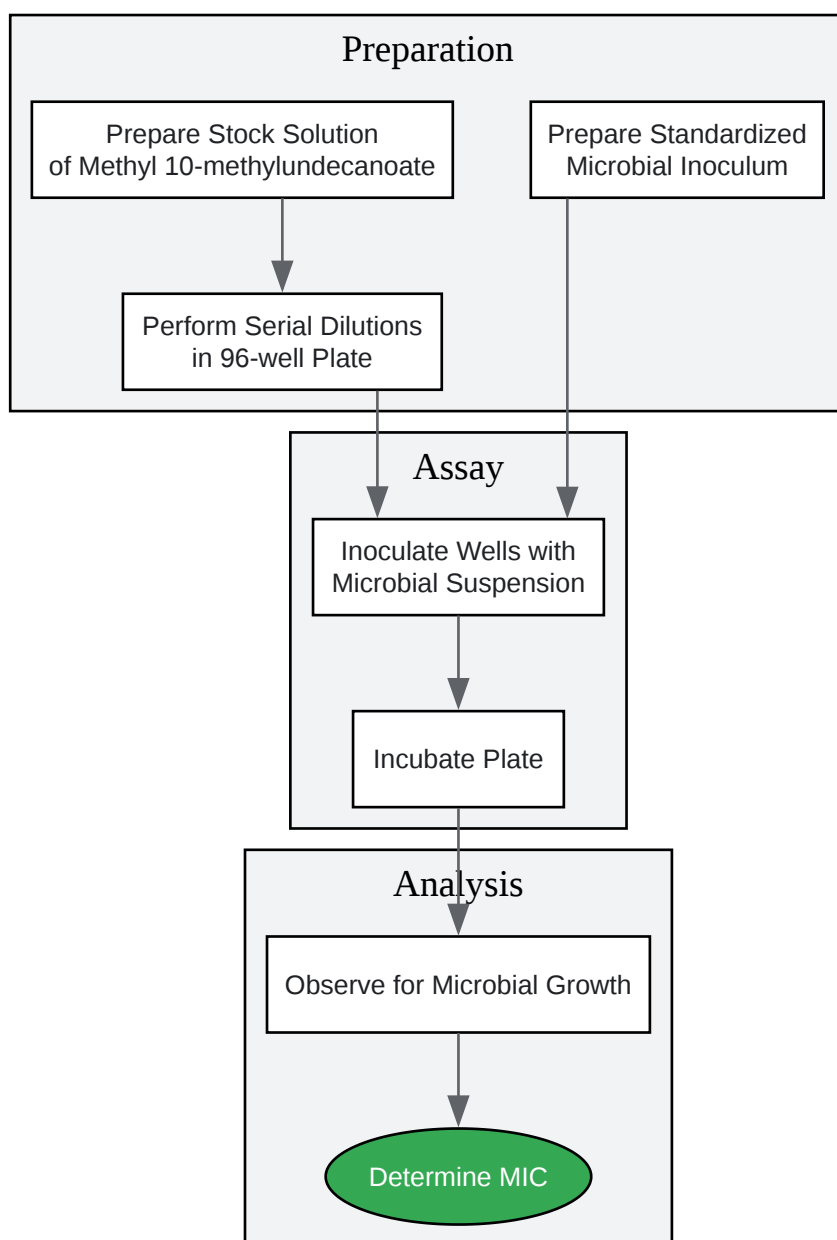
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the antimicrobial activity of a compound.^[4]

Objective: To determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **methyl 10-methylundecanoate** in a suitable solvent (e.g., DMSO).
- **Serial Dilutions:** Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.^[4]
- **Inoculum Preparation:** Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria). Dilute the inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.^[4]
- **Incubation:** Inoculate the wells with the microbial suspension and incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
- **Result Determination:** The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.



[Click to download full resolution via product page](#)

Workflow for MIC Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 10-methylundecanoate | C₁₃H₂₆O₂ | CID 554144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Methyl 10-methylundecanoate" IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593813#methyl-10-methylundecanoate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com